1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C10H10ClF3NOS This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-amino-2-(trifluoromethylthio)benzene.
Chloropropanone Formation: The next step involves the reaction of 3-amino-2-(trifluoromethylthio)benzene with a chloropropanone derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
- 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
Uniqueness
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both a trifluoromethylthio group and a chloropropanone moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C10H9ClF3NOS |
---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-5-4-8(16)6-2-1-3-7(15)9(6)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
HFLOAFBYHNORHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)SC(F)(F)F)C(=O)CCCl |
Origin of Product |
United States |
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